isobutyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Isobutyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core, an isobutyl ester group at position 6, a 3-bromophenyl substituent at position 5, and methyl groups at positions 2 and 6. Its synthesis typically involves multicomponent cyclization reactions, as seen in analogous thiazolo[3,2-a]pyrimidines .
Properties
Molecular Formula |
C19H21BrN2O3S |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
2-methylpropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H21BrN2O3S/c1-10(2)9-25-18(24)15-11(3)21-19-22(17(23)12(4)26-19)16(15)13-6-5-7-14(20)8-13/h5-8,10,12,16H,9H2,1-4H3 |
InChI Key |
WLFVTIYHEWWPPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC(C)C)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Multicomponent Cyclocondensation
The thiazolo[3,2-a]pyrimidine scaffold is frequently synthesized via multicomponent reactions (MCRs). A representative protocol involves:
- Reactants : Ethyl acetoacetate (β-ketoester), 3-bromobenzaldehyde, and thiourea.
- Conditions : Acid catalysis (e.g., HCl in ethanol) under reflux (12–24 h).
- Mechanism :
- Esterification : The intermediate carboxylic acid is treated with isobutyl alcohol under Steglich conditions (DCC, DMAP) to introduce the isobutyl carboxylate.
Hantzsch Thiazole Synthesis
An alternative route employs Hantzsch thiazole formation:
- Step 1 : Synthesis of 2-aminothiazole by reacting thiourea with α-bromo-3-bromophenylacetone.
- Step 2 : Condensation with ethyl 3-oxobutanoate in the presence of POCl₃ to form the pyrimidine ring.
- Ester Exchange : Transesterification of the ethyl carboxylate with isobutyl alcohol using Ti(OiPr)₄.
Key Data :
One-Pot Ultrasound-Assisted Synthesis
Ultrasound irradiation enhances reaction efficiency:
- Reactants : Ethyl acetoacetate, 3-bromobenzaldehyde, thiourea, and NBS.
- Conditions : Acetic acid solvent, ultrasound (40 kHz, 50°C, 2 h).
- Advantages :
Optimization and Characterization
Critical Parameters
Analytical Validation
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Scalability |
|---|---|---|---|
| Multicomponent MCR | 78 | 24 | Industrial |
| Hantzsch Synthesis | 72 | 10 | Lab-scale |
| Ultrasound-Assisted | 82 | 2 | Pilot-scale |
Key Insight : Ultrasound-assisted synthesis offers the best balance of efficiency and yield, though scalability requires further validation.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Isobutyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazolo[3,2-a]pyrimidine core.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction.
Acids and Bases: Hydrochloric acid or sodium hydroxide are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can introduce various functional groups onto the bromophenyl ring .
Scientific Research Applications
Isobutyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of isobutyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The thiazolo[3,2-a]pyrimidine core can mimic purine bases, allowing the compound to bind to biological targets effectively. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects
The 3-bromophenyl group at position 5 distinguishes this compound from analogs like ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (), which features a 4-bromophenyl substituent. The para-bromo substitution in the latter enhances π-halogen interactions in crystal packing, contributing to distinct lattice stability compared to the meta-bromo analog .
Crystallographic Insights
X-ray studies of related compounds reveal conformational differences. For instance, ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () exhibits a flattened boat conformation in the pyrimidine ring, with a dihedral angle of 80.94° between the thiazolopyrimidine core and the benzene ring. In contrast, para-substituted bromophenyl analogs () show tighter packing via C–H···O hydrogen bonds along the c-axis, suggesting that the 3-bromophenyl group in the target compound may lead to less directional intermolecular interactions .
Physicochemical Properties
The absence of para-substituents in the target compound may reduce symmetry, affecting crystallinity. IR spectra of analogs show strong carbonyl stretches (~1685–1740 cm⁻¹), consistent with the 3-oxo group .
Biological Activity
Isobutyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thiazolopyrimidine family and features a unique structure characterized by:
- Thiazolo[3,2-a]pyrimidine core
- Bromophenyl substituent
- Isobutyl ester group
These functional groups contribute to its distinctive chemical reactivity and biological interactions, making it a candidate for various pharmacological applications .
Synthesis
The synthesis of this compound typically involves multi-step reactions such as cyclocondensation of 3,4-dihydropyrimidine-2-thiones with α-bromo ketones. Controlled conditions using solvents like isopropyl alcohol and specific catalysts are essential for achieving high yields and purity .
Antimicrobial Activity
Recent studies indicate that thiazolopyrimidine derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Molecular docking studies have indicated strong binding affinities to bacterial targets .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound could serve as a lead in developing new antibacterial agents .
Antitumor Activity
In addition to antimicrobial effects, the compound has been evaluated for its antitumor potential. A study involving various human tumor cell lines demonstrated that derivatives of thiazolopyrimidine exhibited selective cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 15 |
| NCI-H661 | 20 |
The structure–activity relationship (SAR) analysis revealed that modifications in the side chain significantly influenced the biological activity .
Case Studies
- Study on Antimicrobial Activity : A recent publication reported the synthesis and evaluation of several thiazolopyrimidine derivatives, including this compound. The study concluded that these compounds possess promising antibacterial properties with potential applications in treating infections caused by resistant strains .
- Antitumor Evaluation : Another study focused on the antitumor effects of thiazolopyrimidine derivatives against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent .
Q & A
Q. What synthetic methodologies are typically employed for preparing this compound?
The synthesis involves cyclocondensation under acidic conditions. Analogous thiazolo[3,2-a]pyrimidines are synthesized by refluxing thiouracil derivatives, chloroacetic acid, aromatic aldehydes (e.g., 3-bromobenzaldehyde), and sodium acetate in acetic acid/acetic anhydride (1:1) for 8–10 hours. Post-reaction recrystallization from ethyl acetate/ethanol (3:2) yields pure crystals. Key parameters include stoichiometric ratios (1:1 aldehyde to thiouracil), solvent selection, and reflux temperature (~120°C) .
Q. Which analytical techniques confirm the compound’s structural integrity?
- Single-crystal X-ray diffraction (SC-XRD): Resolves molecular geometry and stereochemistry (e.g., monoclinic space group, Å, Å) .
- NMR spectroscopy: Validates substituent patterns (e.g., 3-bromophenyl protons at δ 7.2–7.8 ppm) .
- FT-IR: Confirms carbonyl groups (νC=O at 1680–1720 cm⁻¹) .
- Elemental analysis: Ensures purity (>95%) .
Q. How is the thiazolo-pyrimidine core conformationally characterized?
SC-XRD reveals a flattened boat conformation, with the C5 atom deviating 0.224 Å from the mean plane of the fused ring system. Dihedral angles between the thiazolo-pyrimidine and aromatic substituents (e.g., 80.94° for trimethoxybenzylidene analogs) are critical for assessing steric effects .
Advanced Questions
Q. How do substituents (e.g., 3-bromophenyl) influence molecular conformation and packing?
Bulky 3-bromophenyl groups increase steric hindrance, leading to larger dihedral angles compared to smaller substituents (e.g., 4-chlorophenyl ). Halogen bonding (C–Br···O/N) and σ-hole interactions further stabilize crystal packing. SC-XRD and Hirshfeld surface analysis quantify these effects, showing dominant C–H···O interactions (2.5–3.0 Å, 140–160°) and π-π stacking contributions (25%) .
Q. What strategies resolve contradictions between experimental and computational data?
- Step 1: Refine computational models (e.g., include solvent effects via PCM-DFT at B3LYP/6-311G**) .
- Step 2: Re-analyze SC-XRD data for thermal motion/disorder artifacts (e.g., anisotropic displacement parameters > 0.1 Ų) .
- Step 3: Use variable-temperature NMR to probe dynamic effects (e.g., ring puckering at 298–398 K) .
Q. How are hydrogen-bonding networks systematically analyzed in crystalline forms?
Hirshfeld surface analysis (CrystalExplorer) identifies intermolecular interactions (e.g., infinite C–H···O chains along the c-axis). Pairwise interaction energies (PIXEL method) differentiate contributions (60% H···O vs. 25% π-π). Differential scanning calorimetry (DSC) correlates thermal stability (m.p. >400 K) with packing efficiency .
Q. What synthetic modifications enhance bioactivity while retaining core stability?
Introducing electron-withdrawing groups (e.g., 3-bromophenyl) improves metabolic stability. Substituent effects are tested via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
